7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
7-Methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by three key substituents:
- Position 2: A trifluoromethyl (-CF₃) group, which enhances metabolic stability and lipophilicity.
- Position 7: A methoxy (-OCH₃) group, influencing electronic properties and solubility.
The molecular formula is C₁₇H₁₁F₃O₄, with a molecular weight of 336.26 g/mol.
Properties
IUPAC Name |
7-methoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c1-22-11-7-8-12-13(9-11)24-16(17(18,19)20)15(14(12)21)23-10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILUHHJIYWCZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4H-chromen-4-one with phenol and trifluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy, phenoxy, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one. It has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Aspergillus fumigatus and Aspergillus flavus, demonstrating its potential as an antifungal agent .
| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| A. fumigatus | 6.25 | Ketoconazole | 17 |
| A. flavus | 12.5 | Ketoconazole | 16 |
| S. aureus | 22 | Ampicillin | 24 |
| E. coli | 31 | Gentamycin | 30 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Pesticidal Activity
This compound has been evaluated for its pesticidal properties. Research indicates that it can act as an effective insecticide against certain pests, potentially providing a safer alternative to traditional chemical pesticides .
Photostability and UV Protection
In materials science, this compound has been studied for its photostability and ability to absorb UV light. Its incorporation into polymers could enhance UV resistance, making it valuable in applications requiring durable materials exposed to sunlight .
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial activity of various chromenone derivatives, including this compound. The results indicated that the compound displayed significant inhibitory effects against a range of pathogens, suggesting its potential use in developing new antimicrobial agents .
- Agricultural Field Trials : Field trials conducted to assess the efficacy of this compound as a pesticide showed promising results in controlling pest populations without adversely affecting beneficial insects, highlighting its potential for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group at position 2 is common in synthetic analogs (e.g., ) and is typically introduced via trifluoroacetic anhydride .
Physicochemical Properties
Table 2: Physical Properties
Key Observations :
- The target compound’s trifluoromethyl and phenoxy groups likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Sulfonyl-containing analogs (e.g., ) exhibit higher melting points due to increased polarity .
Table 3: Reported Pharmacological Activities
Key Observations :
- The trifluoromethyl group in the target compound may enhance metabolic stability compared to chloro/bromo analogs () .
Biological Activity
7-Methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the flavonoid family, specifically the chromenone derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group enhances its lipophilicity and metabolic stability, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It can interact with various receptors, potentially altering cellular signaling pathways.
- Antioxidant Activity : The presence of the trifluoromethyl group may enhance the compound's ability to scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for some tested bacteria are as follows:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Klebsiella pneumoniae | 0.625 |
| Bacillus subtilis | 1.25 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition constants (IC50) for COX-2 were reported as follows:
| Compound | IC50 (µM) |
|---|---|
| 7-Methoxy-3-phenoxy... | 19.2 |
This suggests that it may serve as a potential anti-inflammatory agent.
Anticancer Activity
In cancer research, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies have shown that it induces apoptosis and cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 39 - 48 |
| Hek293 | >100 |
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in MDPI highlighted that the compound exhibited significant cytotoxicity against MCF-7 cells through apoptosis induction and cell cycle arrest mechanisms . Molecular docking simulations further supported these findings by demonstrating strong binding interactions with key proteins involved in cell proliferation.
- Anti-inflammatory Effects : Another research article discussed the compound's ability to inhibit COX enzymes effectively, suggesting its potential application in treating inflammatory diseases .
- Antimicrobial Efficacy : A comparative study showed that 7-methoxy-3-phenoxy... was more effective than traditional antibiotics against certain bacterial strains, indicating its utility as an alternative therapeutic agent .
Q & A
[Basic] What are the common synthetic routes for 7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one?
The synthesis typically involves multi-step organic reactions, including:
- Core formation : Condensation of substituted phenols with β-ketoesters via Pechmann or Kostanecki-Robinson reactions to construct the chromenone scaffold .
- Substitution : Introduction of the trifluoromethyl group via nucleophilic/electrophilic substitution or radical-mediated reactions under controlled conditions (e.g., using CF₃Cu or Togni’s reagent) .
- Phenoxy group addition : Ullmann coupling or nucleophilic aromatic substitution with phenols in the presence of Cu catalysts or base .
Key optimization parameters : Solvent polarity (e.g., DMF for high-temperature stability), catalyst loading (e.g., 5–10 mol% CuI), and reaction time (12–24 hours) .
[Basic] Which spectroscopic and crystallographic techniques are used for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., δ 6.8–8.2 ppm for aromatic protons) .
- IR : Detection of carbonyl (C=O) stretches at ~1640–1680 cm⁻¹ and C-O-C bands at ~1250 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 352.1) .
- X-ray crystallography : SHELXL refinement for resolving bond lengths/angles and verifying trifluoromethyl orientation (R-factor < 0.05) .
[Advanced] How can reaction conditions be optimized for introducing the trifluoromethyl group?
- Catalyst screening : Compare trifluoromethylation efficiency using AgF, CuCF₃, or photoredox catalysts .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution but may increase side reactions .
- Temperature control : Maintain 60–80°C to balance reaction rate and decomposition risks .
Validation : Monitor reaction progress via TLC/HPLC and quantify yields using internal standards (e.g., 1,3,5-trimethoxybenzene) .
[Advanced] What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- SAR analysis : Compare activity of analogs (e.g., halogen or methoxy substitutions) to identify critical functional groups .
- Solubility correction : Normalize activity data using measured LogP values (e.g., LogP = 2.8 for improved membrane permeability) .
[Advanced] What computational methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with COX-2 or EGFR kinases (docking scores < −8 kcal/mol indicate strong binding) .
- DFT calculations : Gaussian 16 for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV correlates with reactivity) .
- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 50 ns trajectories) .
[Basic] How are solubility challenges addressed in pharmacological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Synthesize phosphate or acetate derivatives for improved bioavailability .
[Advanced] How are analogs designed to improve pharmacokinetics?
- Substituent modification : Replace phenoxy with 4-methylphenoxy to enhance metabolic stability .
- Halogen introduction : Add Cl or Br at C-6 to increase lipophilicity and blood-brain barrier penetration .
- Piperidine derivatives : Incorporate N-containing rings (e.g., morpholine) to modulate pKa and solubility .
[Basic] What purification techniques are effective post-synthesis?
- Column chromatography : Silica gel with gradient elution (e.g., hexane:EtOAc 10:1 → 3:1) .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals (≥98% by HPLC) .
[Advanced] How is SHELXL employed in crystal structure refinement?
- Twinning correction : Use TWIN/BASF commands to model pseudo-merohedral twinning .
- Anisotropic displacement : Refine non-H atoms with anisotropic ADPs to reduce R1/R2 factors .
- Validation tools : PLATON for checking hydrogen bonding and void analysis .
[Advanced] How to address discrepancies in enzyme inhibition studies?
- IC50 normalization : Account for assay variability using standardized protocols (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Screen against related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
